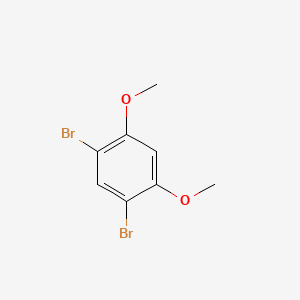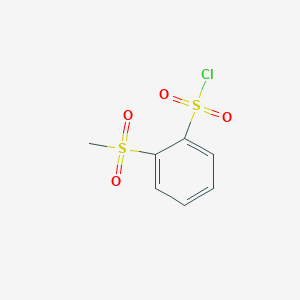
2,3-Dibromo-1,1,3,3-tetrafluoropropeno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-1,1,3,3-tetrafluoropropene is a halogenated organic compound with the molecular formula C3Br2F4 It is characterized by the presence of two bromine atoms and four fluorine atoms attached to a three-carbon propene backbone
Aplicaciones Científicas De Investigación
2,3-Dibromo-1,1,3,3-tetrafluoropropene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other fluorinated compounds and in the study of halogenated organic reactions.
Biology and Medicine: While specific biological applications are limited, its derivatives may be explored for potential use in pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Dibromo-1,1,3,3-tetrafluoropropene can be synthesized through the free-radical bromination of 1,1,3,3-tetrafluoropropene. The process involves treating 1,1,3,3-tetrafluoropropene with bromine in the presence of a radical initiator, such as ultraviolet light or a peroxide, to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of 2,3-dibromo-1,1,3,3-tetrafluoropropene typically involves the bromination of 1,1,3,3-tetrafluoropropene using bromine and a suitable catalyst under controlled conditions. The reaction is carried out in a reactor, and the product is purified through distillation or other separation techniques to obtain high-purity 2,3-dibromo-1,1,3,3-tetrafluoropropene .
Types of Reactions:
Substitution Reactions: 2,3-Dibromo-1,1,3,3-tetrafluoropropene can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles, such as hydroxide ions or alkoxide ions.
Elimination Reactions: The compound can undergo elimination reactions to form tetrafluoroallene when treated with a strong base like potassium hydroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination: Strong bases like potassium hydroxide in an aqueous medium.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2,3-dihydroxy-1,1,3,3-tetrafluoropropene when hydroxide ions are used.
Elimination: Tetrafluoroallene is formed as a major product.
Mecanismo De Acción
The mechanism of action of 2,3-dibromo-1,1,3,3-tetrafluoropropene primarily involves its reactivity towards nucleophiles and bases. The bromine atoms in the compound are susceptible to nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
1,1,3,3-Tetrafluoropropene: A related compound with similar fluorine content but without bromine atoms.
2,3,3,3-Tetrafluoropropene: Another fluorinated propene derivative used as a refrigerant.
Uniqueness: 2,3-Dibromo-1,1,3,3-tetrafluoropropene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and chemical properties compared to other fluorinated propene derivatives. Its ability to undergo specific substitution and elimination reactions makes it valuable in synthetic chemistry .
Propiedades
IUPAC Name |
2,3-dibromo-1,1,3,3-tetrafluoroprop-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br2F4/c4-1(2(6)7)3(5,8)9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEIAWIQHJLHCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(F)(F)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br2F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371609 |
Source


|
| Record name | 2,3-Dibromo-1,1,3,3-tetrafluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666-40-0 |
Source


|
| Record name | 2,3-Dibromo-1,1,3,3-tetrafluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,3-Dibromo-1,1,3,3-tetrafluoropropene in the synthesis of tetrafluoroallene?
A1: 2,3-Dibromo-1,1,3,3-tetrafluoropropene serves as a crucial precursor in the synthesis of tetrafluoroallene. The research demonstrates that debromination of 2,3-Dibromo-1,1,3,3-tetrafluoropropene using magnesium in tetrahydrofuran effectively yields tetrafluoroallene. [] This reaction highlights the importance of 2,3-Dibromo-1,1,3,3-tetrafluoropropene as a synthetic intermediate in accessing the desired allene structure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1586231.png)







